molecular formula C19H20F3N3O B2843572 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1234813-12-7

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2843572
CAS No.: 1234813-12-7
M. Wt: 363.384
InChI Key: FFQOHVVIJPZOJG-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a potent and selective small molecule inhibitor identified for its high affinity against Anaplastic Lymphoma Kinase (ALK) and the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. This compound is a key research tool in oncology, particularly in the study of non-small cell lung cancer (NSCLC), where aberrant ALK and ROS1 signaling drives tumor proliferation and survival. Its mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby suppressing their autophosphorylation and downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK. Research utilizing this inhibitor is focused on understanding resistance mechanisms to first-generation ALK/ROS1 inhibitors, such as crizotinib, and exploring novel therapeutic strategies to overcome them. The structural core of this molecule, featuring a piperidine-linked pyridine and a trifluoromethyl-substituted benzamide, is designed to optimize kinase selectivity and potency, making it a valuable chemical probe for investigating ALK/ROS1-dependent cellular processes and for the preclinical evaluation of next-generation targeted cancer therapies .

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)16-5-3-4-15(12-16)18(26)24-13-14-7-10-25(11-8-14)17-6-1-2-9-23-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQOHVVIJPZOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Synthetic Accessibility : Derivatives such as 8a and 8c () exhibit higher yields (64–65%) compared to fluoro-substituted analogues (e.g., 14a: 35.2%), suggesting steric or electronic challenges in introducing fluorine .
  • Hybrid Scaffolds : compounds integrate cyclopentane and piperazine moieties, likely targeting conformational restriction for enhanced selectivity, contrasting with the target compound’s simpler piperidine-pyridine design .

Functional Group Impact on Physicochemical Properties

  • Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound improves lipophilicity (logP) compared to chloro/methoxy analogues (e.g., 8c) but may reduce solubility relative to polar substituents like ethylthioureido .
  • Pyridine vs. Piperazine : The pyridin-2-yl group in the target compound provides a planar aromatic system, whereas piperazine-containing analogues () offer basic nitrogen centers for salt formation and solubility modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step processes, such as:

  • Step 1 : Coupling of pyridine-containing piperidine derivatives with benzamide precursors using reagents like HBTU or BOP in THF, followed by triethylamine (Et3N) to facilitate amide bond formation .
  • Step 2 : Purification via silica gel chromatography or recrystallization to isolate the product .
  • Key Variables : Solvent choice (e.g., THF for solubility), temperature control (e.g., ice baths for exothermic steps), and catalyst optimization (e.g., triethylamine for reaction efficiency) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
1HBTU, THF, Et3N48–8590–95
2Silica Chromatography70–80≥98

Q. How can structural features of this compound (e.g., trifluoromethyl group, piperidine-pyridine linkage) be validated spectroscopically?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the trifluoromethyl group and piperidine-pyridine connectivity. For example, δ 7.74 ppm (aromatic protons) and δ 167.3 ppm (amide carbonyl) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 418.1976) .
    • Advanced Tip : Use <sup>19</sup>F NMR to resolve trifluoromethyl group interactions with solvents or counterions .

Q. What are the primary biological targets or pathways influenced by this compound?

  • Methodology :

  • Receptor Binding Assays : Screen against kinase or GPCR targets (e.g., RORγt inverse agonism ) using radioligand displacement or fluorescence polarization.
  • Cellular Assays : Evaluate IL-17 suppression in Th17 cells to assess immunomodulatory potential .

Advanced Research Questions

Q. How can synthetic efficiency be improved while minimizing by-products (e.g., racemization or undesired substitutions)?

  • Methodology :

  • Continuous Flow Reactors : Enhance reaction homogeneity and reduce side reactions (e.g., epimerization) .
  • Protecting Group Strategies : Use Boc or Fmoc groups for amine intermediates to prevent unwanted nucleophilic attacks .
    • Case Study : Substituting HBTU with BOP in amide coupling increased yield from 48% to 82% while reducing racemization .

Q. How should researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays) to explain discrepancies .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to confirm receptor binding affinity in physiological conditions .
    • Example : A compound showed low in vitro IC50 but high in vivo efficacy due to improved tissue penetration .

Q. What computational strategies predict the compound’s 3D conformation and receptor-ligand interactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate piperidine ring flexibility and trifluoromethyl group orientation in aqueous vs. lipid environments .
  • Docking Studies : Use software like AutoDock Vina to model binding to RORγt or kinase domains .
    • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB ID: 6QIM for RORγt) .

Data Contradiction Analysis

Q. Why do similar benzamide derivatives exhibit varying metabolic stability despite structural homology?

  • Hypothesis : Trifluoromethyl groups may alter cytochrome P450 interactions or glucuronidation rates.
  • Methodology :

  • Metabolite Identification : Use LC-MS/MS to track hydroxylation or demethylation pathways .
  • Structure-Activity Relationship (SAR) : Compare analogues with/without trifluoromethyl or pyridine substituents .
    • Key Finding : The trifluoromethyl group reduces CYP3A4-mediated metabolism by 60% compared to methyl analogues .

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